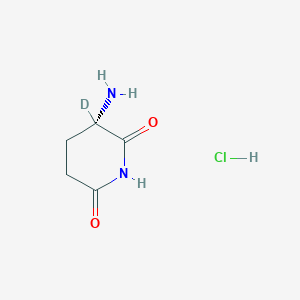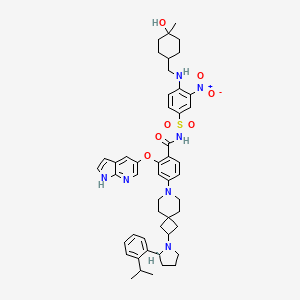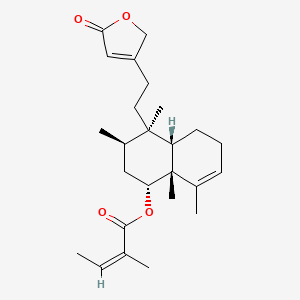
Solidagolactone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solidagolactone II is a chlorinated diterpene isolated from the plant Solidago virgaurea L. This compound belongs to the class of terpenoids, which are known for their diverse biological activities and structural complexity . This compound has a molecular formula of C₂₅H₃₆O₄ and a molecular weight of 400.55 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Solidagolactone II is typically isolated from natural sources, specifically from the plant Solidago virgaurea L. The isolation process involves extraction techniques such as solid-phase extraction and chromatography to separate the compound from other plant constituents .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from its natural source. Advances in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions: Solidagolactone II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Solidagolactone II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of chlorinated diterpenes.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Solidagolactone II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain pro-inflammatory enzymes and disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Solidagolactone II is unique among chlorinated diterpenes due to its specific structural features and biological activities. Similar compounds include:
Solidagolactone I: Another chlorinated diterpene isolated from the same plant, but with different structural features.
Solidagolactone III: A related compound with similar biological activities but different reactivity.
Kolavenic Acid: A diterpene with similar structural features but different biological activities .
Propiedades
Fórmula molecular |
C25H36O4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7-/t18-,20+,21-,24-,25+/m1/s1 |
Clave InChI |
YZGKWHGGADYHRU-XXZCGRSESA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


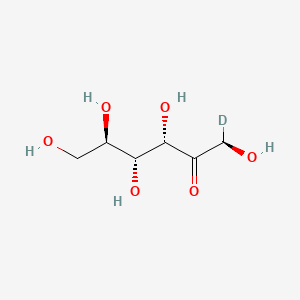
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


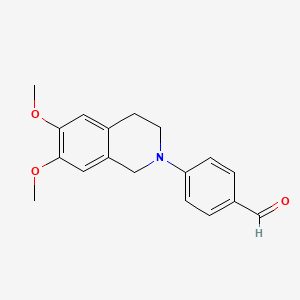

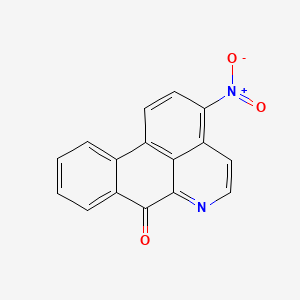
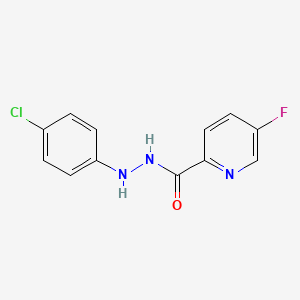
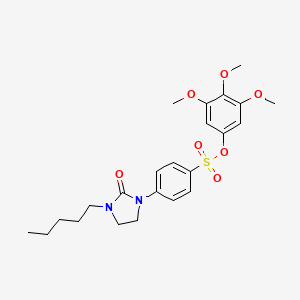


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
